2-(Aziridin-1-yl)naphthalene-1,4-dione

Cytotoxicity Cancer Research Bioreductive Agents

2-(Aziridin-1-yl)naphthalene-1,4-dione (CAS 2382-36-7) is a synthetic mono-aziridinyl 1,4-naphthoquinone with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol. It belongs to the class of bioreductive alkylating agents, which are designed to require enzymatic reduction, primarily by NAD(P)H:quinone oxidoreductase-1 (NQO1), to activate the aziridine ring for DNA crosslinking.

Molecular Formula C12H9NO2
Molecular Weight 199.20 g/mol
CAS No. 2382-36-7
Cat. No. B11902982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aziridin-1-yl)naphthalene-1,4-dione
CAS2382-36-7
Molecular FormulaC12H9NO2
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1CN1C2=CC(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C12H9NO2/c14-11-7-10(13-5-6-13)12(15)9-4-2-1-3-8(9)11/h1-4,7H,5-6H2
InChIKeyLJQJTPSKVRNQSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aziridin-1-yl)naphthalene-1,4-dione (CAS 2382-36-7): A Mono-Aziridinyl 1,4-Naphthoquinone for Bioreductive Drug Research


2-(Aziridin-1-yl)naphthalene-1,4-dione (CAS 2382-36-7) is a synthetic mono-aziridinyl 1,4-naphthoquinone with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . It belongs to the class of bioreductive alkylating agents, which are designed to require enzymatic reduction, primarily by NAD(P)H:quinone oxidoreductase-1 (NQO1), to activate the aziridine ring for DNA crosslinking . This compound serves as a core scaffold for a series of antimalarial and anticancer agents and is a critical intermediate in medicinal chemistry research.

Why 2-(Aziridin-1-yl)naphthalene-1,4-dione Cannot Be Replaced by Other In-Class Naphthoquinones


Simple substitution with other naphthoquinones neglects the critical role of the single aziridinyl substituent in balancing redox potential and DNA alkylation efficiency. Research demonstrates that the number and position of aziridinyl groups directly control cytotoxic potency; mono-aziridinyl derivatives consistently outperform bis-aziridinyl analogs in head-to-head comparisons [1], while non-aziridinyl quinones rely on a purely oxidative stress mechanism and lack the DNA-targeted alkylation activity essential for bioreductive selectivity [2]. Therefore, procurement of the precise mono-aziridinyl isomer is essential for reproducible, mechanism-driven studies.

Quantitative Differentiation of 2-(Aziridin-1-yl)naphthalene-1,4-dione from Closest Analogs


Superior Cytotoxicity of Mono-Aziridinyl over Bis-Aziridinyl Naphthoquinones in HeLa Cells

In a direct comparison, mono-aziridinyl-1,4-naphthoquinones exhibited significantly higher cytotoxic activity than their bis-aziridinyl counterparts. Specifically, three mono-aziridinyl compounds, which include the target compound's class, achieved an ED50 of less than 0.1 μg/mL against HeLa S3 cells in tissue culture, whereas the corresponding bis-aziridinyl derivatives were explicitly reported to be less active [1].

Cytotoxicity Cancer Research Bioreductive Agents

Enhanced Antiplasmodial Activity Conferred by Aziridinyl Substituents vs. Non-Aziridinyl Quinones

A quantitative structure-activity relationship (QSAR) study demonstrated that the presence of aziridinyl groups on the 1,4-naphthoquinone ring significantly increases antiplasmodial activity against Plasmodium falciparum. Multiparameter statistical analysis showed that for fully substituted quinones (n=15), antiplasmodial activity was relatively independent of one-electron reduction potential (E1/7) but was explicitly increased by the presence of aziridinyl substituents [1]. The paper suggests this is due to a mechanism involving DNA alkylation after two-electron reduction, a pathway unavailable to non-aziridinyl quinones.

Antimalarial Activity Plasmodium falciparum Redox Biology

Target Compound's Unique Nitric Oxide Synthase (NOS) Inhibition Profile

In a panel of human nitric oxide synthase (NOS) isoforms, 2-(aziridin-1-yl)naphthalene-1,4-dione displayed a distinct selectivity profile. It inhibited inducible NOS (iNOS) with an IC50 of 10 nM, while showing 4.6-fold lower potency against neuronal NOS (nNOS, IC50 = 46 nM) and 1300-fold lower potency against endothelial NOS (eNOS, IC50 = 13,000 nM) [1]. This contrasts with many non-selective NOS inhibitors and highlights a specific iNOS-preferred inhibition pattern that is not commonly reported for simple naphthoquinones without the aziridinyl group.

Nitric Oxide Synthase Enzymatic Inhibition Selectivity Profile

Optimal Applications for 2-(Aziridin-1-yl)naphthalene-1,4-dione in Research and Development


Development of Bioreductive Anticancer Prodrugs Targeting NQO1-Rich Tumors

Due to the established class-level superiority of mono-aziridinyl naphthoquinones over bis-aziridinyl analogs in cytotoxicity assays [1], 2-(aziridin-1-yl)naphthalene-1,4-dione serves as an optimal starting scaffold for designing NQO1-activated prodrugs. Its single aziridine group provides sufficient DNA alkylating capacity upon reduction while avoiding the reduced potency observed with bis-aziridinyl derivatives, making it a rational choice for structure-activity relationship (SAR) studies in hypoxia-targeted cancer therapy.

Investigating iNOS-Dependent Signaling Pathways with a Selective Pharmacological Tool

The compound's unique NOS inhibition profile—potent iNOS inhibition (IC50 = 10 nM) with 1300-fold selectivity over eNOS [1]—positions it as a valuable pharmacological probe for dissecting iNOS-mediated inflammatory and oncogenic signaling pathways in cellular models, where avoiding eNOS-related cardiovascular interference is critical.

Antimalarial Drug Discovery: Dual-Action Alkylating and GR-Inhibiting Agents

Given that the aziridinyl group confers increased antiplasmodial activity compared to non-aziridinyl quinones [1], this compound is a prime candidate for further functionalization into dual-acting antimalarials. It can be exploited for its ability to alkylate DNA after bioreductive activation while also serving as a scaffold for derivatives that inhibit P. falciparum glutathione reductase, a validated antimalarial target.

Chemical Biology Studies of DNA Alkylation and Crosslinking Mechanisms

As a mono-aziridinyl naphthoquinone, this compound provides a less complex DNA alkylation pattern compared to bis-aziridinyl variants, facilitating mechanistic studies of quinone-mediated DNA damage. Its activity, which is superior to bis-aziridinyl analogs [1], allows researchers to study the kinetics and sequence specificity of mono-alkylation versus crosslinking in a controlled manner.

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